molecular formula C9H8N2O2 B1423748 4-Methyl-1H-indazole-6-carboxylic acid CAS No. 1263378-95-5

4-Methyl-1H-indazole-6-carboxylic acid

Cat. No. B1423748
M. Wt: 176.17 g/mol
InChI Key: RXIVLLIXGQIDJO-UHFFFAOYSA-N
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Description

4-Methyl-1H-indazole-6-carboxylic acid is a chemical compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 . It is a white solid in its physical form .


Synthesis Analysis

The synthesis of indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1H-indazole-6-carboxylic acid consists of a fused benzene and pyrazole ring, with a carboxylic acid group attached at the 6-position and a methyl group at the 4-position .


Chemical Reactions Analysis

Indazoles, including 4-Methyl-1H-indazole-6-carboxylic acid, can undergo various chemical reactions. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical And Chemical Properties Analysis

4-Methyl-1H-indazole-6-carboxylic acid is a white solid . It is soluble in water . The compound has a molecular weight of 176.17 .

Scientific Research Applications

Thermochemical Properties

The study of the enthalpy of formation for various indazole compounds, including 1H-indazole-6-carboxylic acid and its derivatives, highlights the significance of these compounds in thermochemical investigations. The research conducted by Orozco-Guareño et al. (2019) provided valuable insights into the enthalpy of formation in both condensed and gas phases, utilizing experimental determinations and computational methods. This study emphasized the structural and energetic implications of carbonyl and acetate groups in such compounds, contributing to the broader understanding of their thermochemical behaviors (Orozco-Guareño et al., 2019).

Synthesis and Structural Analysis

Indazole compounds have also been the focus of synthesis and structural analysis studies. Murugavel et al. (2010) reported the synthesis of novel tetrahydro-1H-indazole derivatives, providing comprehensive spectral data and analyzing the stereochemistry of these compounds. This research contributes to the understanding of the chemical structure and potential applications of indazole derivatives in various scientific domains (Murugavel et al., 2010).

Synthesis of Derivatives and Antiproliferative Evaluation

The development of indazole derivatives for potential therapeutic applications has been a significant area of research. For instance, Molinari et al. (2015) explored the synthesis of 1H-benzo[f]indazole-4,9-dione derivatives, investigating their antiproliferative activities on cancer cell lines. This research indicates the potential of indazole derivatives as a basis for developing new anticancer agents (Molinari et al., 2015).

Crystal Structure Analysis

The study of crystal structures of indazole compounds, such as the research by Hu Yong-zhou (2008), provides fundamental insights into their physical and chemical properties. Understanding the crystal structure is crucial for the application of these compounds in various scientific and industrial processes (Hu Yong-zhou, 2008).

Safety And Hazards

4-Methyl-1H-indazole-6-carboxylic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to use only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis methods and exploring the potential applications of these compounds.

properties

IUPAC Name

4-methyl-1H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIVLLIXGQIDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-indazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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